molecular formula C15H18N4S B293951 3-Tert-butyl-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Tert-butyl-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293951
M. Wt: 286.4 g/mol
InChI Key: CUHHXNQBCYFKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of triazolo-thiadiazole derivatives, which have shown promising results in various biological activities.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that it exerts its biological activities by interacting with specific targets in cells. For example, it has been found to inhibit the activity of enzymes involved in the inflammatory response and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Tert-butyl-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied extensively. It has been found to modulate various signaling pathways in cells, leading to changes in gene expression and protein synthesis. It has also been shown to have antioxidant and neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Tert-butyl-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its versatility. It can be easily synthesized and modified to suit different experimental needs. However, one of the limitations is its potential toxicity, which may affect the accuracy of experimental results.

Future Directions

There are several future directions for the research on 3-Tert-butyl-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential as a drug candidate for the treatment of neurodegenerative diseases. Another direction is to explore its anti-viral activity against emerging viral pathogens. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
In conclusion, 3-Tert-butyl-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising chemical compound that has shown potential in various scientific research applications. Its versatility and potential therapeutic applications make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 3-Tert-butyl-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3,4-dimethylbenzaldehyde with thiocarbohydrazide in the presence of acetic acid and refluxing the resulting product with tert-butyl bromoacetate in the presence of sodium ethoxide. The final product is obtained by the reaction of the intermediate with sodium azide in the presence of DMF and copper sulfate.

Scientific Research Applications

3-Tert-butyl-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, anti-microbial, and anti-viral activities. It has also been investigated for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C15H18N4S

Molecular Weight

286.4 g/mol

IUPAC Name

3-tert-butyl-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H18N4S/c1-9-6-7-11(8-10(9)2)12-18-19-13(15(3,4)5)16-17-14(19)20-12/h6-8H,1-5H3

InChI Key

CUHHXNQBCYFKPU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C(C)(C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C(C)(C)C)C

Origin of Product

United States

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